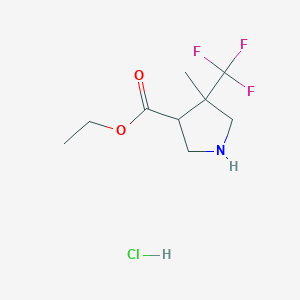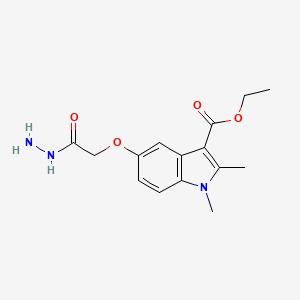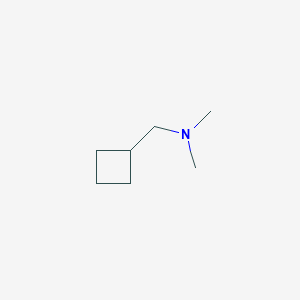
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 2361679-47-0 . It has a molecular weight of 261.67 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been extensively studied . Commonly used trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14F3NO2.ClH/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12;/h6,13H,3-5H2,1-2H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 261.67 . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
The compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical industry . TFMP derivatives are primarily used for crop protection from pests . The unique combination of fluorine and pyridine structures in these compounds results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Pharmaceutical Applications
TFMP derivatives, including “Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride”, are also used in the pharmaceutical industry . Several TFMP derivatives have been granted market approval for use in pharmaceutical and veterinary products . Many candidates are currently undergoing clinical trials .
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring in the compound is a versatile scaffold for creating novel biologically active compounds . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Influence on Biological Activity
The different stereoisomers and spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates . This is due to the different binding modes to enantioselective proteins .
Inertial Measurement/Navigation Unit
The compound’s name “EN300-7436093” is also associated with a Precision Fiber Optic Inertial Measurement/Navigation Unit developed by EMCORE . This unit is designed for applications where GPS is unavailable or denied .
Applications in Drones and Aeronautics
The EN-300 unit is used in inertial navigation systems for drones and in aeronautics and civil aviation applications .
Applications in Oil and Gas Exploration
The EN-300 unit is also used in oil and gas exploration where GPS may be unavailable .
Dismounted Soldier Applications
The EN-300 unit is used in dismounted soldier applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
IUPAC Name |
ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2.ClH/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12;/h6,13H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKICRWJQBYOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1(C)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)

![3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid](/img/structure/B2627188.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)
![ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2627192.png)


![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)
